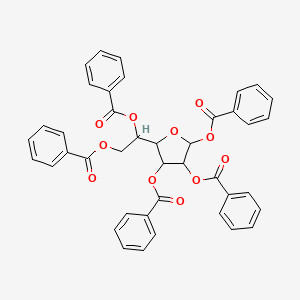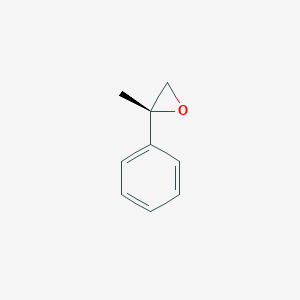![molecular formula C7H13BO3 B14157994 [(E)-2-(oxan-2-yl)ethenyl]boronic acid CAS No. 237735-69-2](/img/structure/B14157994.png)
[(E)-2-(oxan-2-yl)ethenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-2-(oxan-2-yl)ethenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a vinyl ether moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(oxan-2-yl)ethenyl]boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which involves the reaction of an alkenyl halide with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, yielding the desired boronic acid with high selectivity.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and scalability. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-2-(oxan-2-yl)ethenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid can participate in substitution reactions, where the boron atom is replaced by another functional group.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide to facilitate various reactions
Major Products Formed
Biaryls: From Suzuki-Miyaura coupling.
Alcohols/Ketones: From oxidation reactions.
Substituted Alkenes: From substitution reactions
Applications De Recherche Scientifique
[(E)-2-(oxan-2-yl)ethenyl]boronic acid has diverse applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of [(E)-2-(oxan-2-yl)ethenyl]boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The boronic acid group can also form reversible covalent bonds with diols and other Lewis bases, making it useful in various biochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another boronic acid used extensively in organic synthesis.
Vinylboronic Acid: Similar in structure but lacks the oxan-2-yl group.
Borinic Acids: Contain two C-B bonds and exhibit different reactivity compared to boronic acids.
Uniqueness
[(E)-2-(oxan-2-yl)ethenyl]boronic acid is unique due to its combination of a vinyl ether moiety and a boronic acid group, which provides distinct reactivity and versatility in synthetic applications. Its ability to participate in a wide range of reactions makes it a valuable compound in both academic and industrial research .
Propriétés
Numéro CAS |
237735-69-2 |
|---|---|
Formule moléculaire |
C7H13BO3 |
Poids moléculaire |
155.99 g/mol |
Nom IUPAC |
[(E)-2-(oxan-2-yl)ethenyl]boronic acid |
InChI |
InChI=1S/C7H13BO3/c9-8(10)5-4-7-3-1-2-6-11-7/h4-5,7,9-10H,1-3,6H2/b5-4+ |
Clé InChI |
JSFZCXWFMZMZAZ-SNAWJCMRSA-N |
SMILES isomérique |
B(/C=C/C1CCCCO1)(O)O |
SMILES canonique |
B(C=CC1CCCCO1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2S)-2-butylcyclopropyl]boronic acid](/img/structure/B14157912.png)
![ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14157923.png)
![1-[2-(Diethylamino)ethyl]-3-phenylurea](/img/structure/B14157929.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14157930.png)
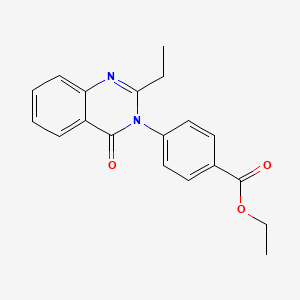

![4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol](/img/structure/B14157947.png)
![4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14157952.png)
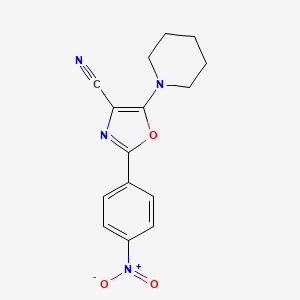
![5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14157960.png)
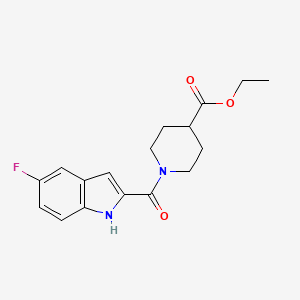
![Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate](/img/structure/B14157963.png)
